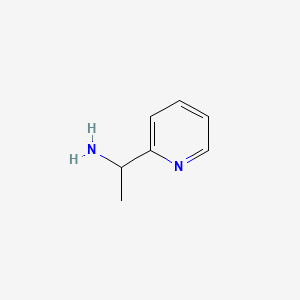

1-Pyridin-2-yl-ethylamine

Beschreibung

Significance of 1-Pyridin-2-yl-ethylamine in Contemporary Chemical Science

This compound serves as a crucial building block and intermediate in modern chemical synthesis. chemimpex.com Its unique structure allows for diverse applications, particularly in the development of biologically active molecules. chemimpex.comguidechem.com The compound is widely utilized in pharmaceutical development as a key intermediate for synthesizing drugs, especially those targeting neurological disorders. chemimpex.comchemimpex.com Its ability to interact with biological systems, such as receptors and enzymes, makes it a candidate for drug discovery and development. chemimpex.comguidechem.com

Beyond pharmaceuticals, its applications extend to agrochemical formulations, where it contributes to creating more effective and environmentally considerate pesticides and herbicides. chemimpex.comchemimpex.com In the field of material science, this compound is used in the development of advanced materials like specialized polymers and coatings, enhancing properties such as durability. chemimpex.comchemimpex.com

Furthermore, the compound's capacity to act as a ligand in coordination chemistry is of high importance. chemimpex.com It forms stable complexes with various metal ions, which are then employed as catalysts in a range of organic reactions. chemimpex.com The development of highly efficient synthetic methods, such as the direct asymmetric reductive amination (DARA) of 2-acetylpyridines, has made chiral 1-(pyridin-2-yl)ethan-1-amines more accessible as useful chiral building blocks and ligands. acs.org

Historical Context and Evolution of Research on this compound

Research into pyridyl ethylamines and related optically active amines has been ongoing for a considerable period, with early studies focusing on their fundamental chemical and chiroptical properties, such as circular dichroism. acs.org The interest in these compounds has been consistently fueled by their presence in natural products and their potential as drug candidates. orgsyn.org

The evolution of research has seen a shift from foundational characterization to sophisticated applications. A significant area of development has been in the synthesis and resolution of its chiral forms. Historically, methods may have relied on the reduction of oximes followed by diastereomeric salt resolution. acs.org Contemporary research has introduced more advanced and efficient strategies. For instance, a highly efficient asymmetric synthesis via Direct Asymmetric Reductive Amination (DARA) using a simple ruthenium chiral catalyst has been developed to produce these chiral amines with excellent purity and yield. acs.org

Another modern advancement is the development of novel chiral resolution methods for the racemic mixture. rsc.orgrsc.org One such method involves the sequential conversion of racemic this compound into a diastereomeric zinc complex, which allows for the spontaneous separation of the enantiomers through fractional crystallization. rsc.orgrsc.org This evolution from classical resolution to advanced catalytic synthesis and innovative crystallization techniques highlights the compound's enduring importance and the continuous refinement of chemical methodologies related to it.

Enantiomeric Forms and Stereochemical Relevance in Research

The presence of a chiral center at the carbon atom connecting the pyridine (B92270) ring and the amino group means that this compound exists as a pair of enantiomers: (R) and (S). vulcanchem.com This stereochemistry is the cornerstone of its application in asymmetric synthesis, where the specific spatial arrangement of each enantiomer is used to control the stereochemical outcome of a reaction. The separation and utilization of these enantiomerically pure forms are critical for creating chiral ligands, catalysts, and pharmaceutical intermediates. mdpi.comresearchgate.net

| Property | Racemic Form | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|---|

| Molecular Formula | C₇H₁₀N₂ chemimpex.comnih.govnih.gov | ||

| Molecular Weight | 122.17 g/mol chemimpex.comnih.govnih.gov | ||

| CAS Number | 42088-91-5 chemimpex.comnih.gov | 45695-03-2 nih.gov | 27854-90-6 pharmaffiliates.com |

| Appearance | Colorless to light brown liquid chemimpex.com | Data not specified | Colorless liquid guidechem.com |

The (R)-enantiomer of this compound is a valuable chiral building block in its own right. Research has demonstrated methods for its stereospecific synthesis, for example, through the reaction of (S)-1-(2-pyridinyl)ethyl methanesulfonate (B1217627) with sodium azide (B81097), followed by reduction, which proceeds with a complete inversion of the chiral center. researchgate.net

In the field of catalysis, (R)-1-Pyridin-2-yl-ethylamine is used to construct chiral ligands for transition metal catalysts. researchgate.net For instance, it has been used as a starting material to synthesize novel tridentate ligands which, when combined with ruthenium complexes, act as catalysts in the enantioselective transfer hydrogenation of ketones. researchgate.net Furthermore, imines derived from the (+)-(R) enantiomer have been reacted with cadmium perchlorate (B79767) to prepare chiral tetranuclear Cd(II) clusters that exhibit interesting luminescent and ferroelectric properties. mdpi.com

The (S)-enantiomer, (S)-1-Pyridin-2-yl-ethylamine, has been extensively explored, particularly in the realm of organocatalysis. mdpi.com It serves as a precursor for a variety of optically active thioureas, which are effective organocatalysts. mdpi.com These thioureas, synthesized by reacting the (S)-amine with various isothiocyanates, have been successfully tested in asymmetric aldol (B89426) condensations and in the addition of diethylzinc (B1219324) to benzaldehyde. mdpi.com

| Thiourea (B124793) Catalyst | Yield of 1-phenylpropan-1-ol | Enantiomeric Excess (ee) |

|---|---|---|

| (S)-1-phenyl-3-(1-(pyridin-2-yl)ethyl)thiourea | Low | Low |

| 1-((S)-1-phenylethyl)-3-((S)-1-(pyridin-2-yl)ethyl)thiourea | Low | Low |

Like its (R)-counterpart, the (S)-enantiomer is also employed in creating ligands for asymmetric metal catalysis. researchgate.net In one study, a series of tridentate ligands were synthesized from enantiomerically pure (S)-1-(pyridin-2-yl)ethylamine. researchgate.net When used with a ruthenium precursor for the transfer hydrogenation of acetophenone (B1666503), the secondary amine ligand (S)-2,4-di-tert-butyl-6-((1-(pyridin-2-yl)ethylamino)methyl)phenol yielded the product with almost quantitative conversion and a 47% enantiomeric excess (ee). researchgate.net The enantiomer is also used to modify biologically active compounds, such as analogs of CXCR4 antagonists, which are relevant in cancer research. mdpi.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-pyridin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6(8)7-4-2-3-5-9-7/h2-6H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNHLCRMUIGNBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90962269 | |

| Record name | 1-(2-Pyridinyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42088-91-5 | |

| Record name | 1-(2-Pyridinyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridin-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Pyridin 2 Yl Ethylamine and Its Derivatives

Stereoselective Synthesis and Chiral Induction

The precise control of stereochemistry is paramount in the synthesis of chiral amines. Various advanced strategies have been developed to achieve high enantiomeric purity in 1-Pyridin-2-yl-ethylamine and its analogues.

Enantioselective Reductive Amination Approaches

Direct asymmetric reductive amination (DARA) of 2-acetylpyridines represents a highly efficient route to chiral 1-pyridin-2-yl-ethan-1-amines. acs.org A notable development in this area is the use of a simple and commercially available ruthenium catalyst, Ru(OAc)₂{(S)-binap}, in combination with an ammonium (B1175870) salt as the nitrogen source. acs.orgacs.org This method has proven effective for a variety of 2-acetyl-6-substituted pyridines, yielding the corresponding chiral primary amines with excellent enantioselectivities (94.6% to >99.9% ee) and high conversions. acs.orgnih.gov

The choice of the ammonium salt was found to be crucial, with ammonium trifluoroacetate (B77799) providing superior enantioselectivity compared to ammonium acetate (B1210297) or salicylate. acs.org The reactions are typically carried out under a hydrogen gas pressure of 0.8 MPa, a condition that is favorable for industrial applications. acs.org It has been observed that the presence of a substituent at the 6-position of the pyridine (B92270) ring is critical for the success of this transformation, as substrates lacking this feature showed no reaction. acs.org

Biocatalytic approaches using transaminases have also been explored for the asymmetric synthesis of these amines from 2-acetylpyridines. acs.orgrsc.org For instance, reductive aminases (RedAms) from fungi have been employed to catalyze the reductive amination of 2-acetylpyridine (B122185) using ammonia, affording the chiral primary amine. rsc.org While this biocatalytic method can achieve high enantiomeric excess, the conversions for aromatic substrates like 2-acetylpyridine have been reported to be relatively low under certain conditions. rsc.org

Table 1: Enantioselective Reductive Amination of 2-Acetyl-6-Substituted Pyridines acs.org

| Entry | 6-Substituent | Product | Conversion (%) | ee (%) |

| 1 | Methoxy | (S)-1-(6-methoxypyridin-2-yl)ethan-1-amine | >99 | >99 |

| 2 | Phenyl | (S)-1-(6-phenylpyridin-2-yl)ethan-1-amine | >99 | 98.2 |

| 3 | Chloro | (S)-1-(6-chloropyridin-2-yl)ethan-1-amine | >99 | 99.4 |

| 4 | Bromo | (S)-1-(6-bromopyridin-2-yl)ethan-1-amine | >99 | 99.5 |

Stereospecific Nucleophilic Substitution Reactions on Pyridinylmethyl Carbon Centers

A powerful strategy for the synthesis of chiral non-racemic 1-(2-pyridinyl)ethylamines involves the stereospecific nucleophilic substitution on the pyridinylmethyl carbon center. nih.gov This method typically starts with an optically active 1-(2-pyridinyl)ethyl alcohol, which is converted into a good leaving group, such as a methanesulfonate (B1217627) (mesylate). nih.govresearchgate.net The subsequent reaction with a nucleophile proceeds with inversion of configuration, a hallmark of an Sₙ2 reaction mechanism. researchgate.netresearchgate.net

This approach has been successfully employed to introduce an amino function with complete stereospecificity. nih.gov For example, the reaction of (R)-1-(2-pyridinyl)ethyl methanesulfonate with primary amines, including amino acid esters, yields N-substituted (S)-1-(2-pyridinyl)ethylamines. nih.gov Similarly, secondary cyclic amines react to produce the corresponding substituted amines in excellent yields. nih.gov This methodology has also been extended to the synthesis of optically pure and meso triamine ligands containing two pyridine rings. nih.gov The stereospecificity of this substitution is not limited to the 2-pyridinyl system, as similar results have been observed for 1-(3-pyridinyl) and 1-(4-pyridinyl)ethyl methanesulfonates. nih.gov

Synthesis from Optically Active Pyridinyl Ethanols with Chiral Inversion

A well-established route to optically pure 1-(2-pyridinyl)ethylamines involves a two-step sequence starting from optically active 1-(2-pyridinyl)ethanols, proceeding with a complete inversion of the chiral center. researchgate.netresearchgate.net The key steps are the conversion of the alcohol to a mesylate, followed by nucleophilic substitution with sodium azide (B81097) to form an alkyl azide stereospecifically. researchgate.netresearchgate.net The resulting azide is then reduced to the primary amine. researchgate.netresearchgate.net

For instance, (S)-1-(2-pyridinyl)ethanol can be transformed into (R)-1-(2-pyridinyl)ethylamine. researchgate.net This method has also been applied to the synthesis of more complex derivatives. When optically pure 2-silyloxy-1-(2-pyridinyl)ethanol is used as the starting material, the corresponding 2-silyloxy-1-(2-pyridinyl)ethylamine is obtained, which can then be cyclized to form an optically pure 4-(2-pyridinyl)-1,3-oxazolidin-2-one. researchgate.net

Regioselective and Stereodivergent Synthesis of Vic-Diamines

The synthesis of vicinal (vic)-diamines derived from this compound presents a synthetic challenge that can be addressed through stereodivergent strategies. mdpi.comnih.gov One approach involves the use of chiral β-amino alcohols with a 2-pyridyl moiety as starting materials. mdpi.com

An internal Mitsunobu reaction of these β-amino alcohols leads to the formation of chiral aziridines. mdpi.com These aziridines can then undergo regioselective ring-opening with hydrazoic acid (HN₃) to produce the corresponding azido (B1232118) amines, which are precursors to vic-diamines. mdpi.comnih.gov The regioselectivity of the ring-opening depends on the substitution pattern of the aziridine. mdpi.com For 1,2-disubstituted aziridines, the nucleophilic attack occurs at the carbon that was originally part of the alcohol, retaining the configuration of the starting amino alcohol. mdpi.comnih.gov In contrast, for 1,2,3-trisubstituted aziridines, the ring closure and subsequent ring-opening can occur at different stereocenters, leading to products with two inverted configurations relative to the initial β-amino alcohol. mdpi.comnih.gov

To access a complete set of diastereomeric vic-diamines, an alternative pathway involves converting the β-amino alcohols into cyclic sulfamidates. mdpi.comnih.gov These intermediates react with sodium azide via an Sₙ2 mechanism, again leading to azido amines that can be reduced to the desired vic-diamines. mdpi.comnih.gov This dual approach allows for the stereodivergent synthesis of a series of chiral vic-diamines with defined stereochemistries. mdpi.com

Table 2: Stereodivergent Synthesis of Azido Amines mdpi.com

| Starting Material | Intermediate | Reaction | Product |

| Chiral β-amino alcohol | Aziridine | Ring-opening with HN₃ | Azido amine |

| Chiral β-amino alcohol | Cyclic sulfamidate | Sₙ2 with NaN₃ | Azido amine |

Ligand-Based Synthesis and Derivatization

The primary amine functionality of this compound serves as a versatile handle for further derivatization, enabling the synthesis of a wide array of ligands with applications in catalysis and coordination chemistry.

Synthesis of Thiourea (B124793) Derivatives from (S)-1-(2-Pyridyl)ethylamine Enantiomer

Optically active thioureas are a significant class of organocatalysts. mdpi.com A straightforward method for their synthesis involves the reaction of the (S)-1-(2-pyridyl)ethylamine enantiomer with various isothiocyanates. mdpi.comcolab.ws This reaction can be performed with both achiral and optically active isothiocyanates to generate a library of chiral thiourea derivatives. mdpi.com

The synthesis is typically carried out by reacting (S)-1-(2-pyridyl)ethylamine with the desired isothiocyanate in a suitable solvent. mdpi.com For example, reaction with naphthyl-1-isothiocyanate yields the corresponding thiourea in good yield. mdpi.com These thiourea derivatives have shown potential as organocatalysts in asymmetric reactions such as aldol (B89426) condensations and the addition of diethylzinc (B1219324) to benzaldehyde. mdpi.com

Table 3: Synthesis of Thiourea Derivatives from (S)-1-(2-pyridyl)ethylamine mdpi.com

| (S)-1-(2-pyridyl)ethylamine Reactant | Isothiocyanate Reactant | Product |

| (S)-1-(2-pyridyl)-ethylamine | 1-[(1S)-1-isothiocyanoethyl] naphthalene | Thiourea 7e |

| (S)-1-(2-pyridyl)-ethylamine | Naphthyl-1-isothiocyanate | Thiourea 7c |

Preparation of Tridentate Ligands from Enantiomerically Pure 1-(Pyridin-2-yl)ethylamine

The synthesis of novel tridentate ligands possessing nitrogen and oxygen donor sites has been successfully achieved starting from enantiomerically pure (S)- and (R)-1-(pyridin-2-yl)ethylamine. researchgate.netscribd.com A common strategy involves the reductive amination of chiral 1-(pyridin-2-yl)ethylamine with various aldehydes, such as 2-phenylimidazole-4-carbaldehyde, 2-hydroxybenzaldehyde, or pyridine-2-carbaldehyde. upce.cz This reaction is typically carried out under reductive conditions using either hydrogen gas with a palladium catalyst or sodium borohydride. upce.cz

One notable example is the synthesis of (S)-2,4-di-tert-butyl-6-((1-(pyridin-2-yl)ethylamino)methyl)phenol. This secondary amine ligand was prepared and subsequently tested as an in situ catalyst with Ru(PPh3)3Cl2 in the enantioselective transfer hydrogenation of acetophenone (B1666503), demonstrating high conversion rates. researchgate.netscribd.com The general synthetic approach allows for the creation of a library of tridentate ligands with varied steric and electronic properties by modifying the aldehyde component. scribd.com

| Aldehyde Reactant | Reducing Agent | Resulting Tridentate Ligand Type | Reference |

| 2-phenylimidazole-4-carbaldehyde | H₂/Pd or NaBH₄ | Imidazole-containing tridentate ligand | upce.cz |

| 2-hydroxybenzaldehyde | NaBH₄ | Phenol-containing tridentate ligand | researchgate.netscribd.com |

| pyridine-2-carbaldehyde | H₂/Pd or NaBH₄ | Pyridine-containing tridentate ligand | upce.cz |

Synthesis of Schiff Bases and Metal Complexes

Schiff bases derived from this compound and its precursors, like 2-acetylpyridine, are versatile ligands for the formation of metal complexes. The condensation reaction of 2-acetylpyridine with various primary amines, such as 4-(2-aminoethyl)morpholine, 4-(2-aminoethyl)piperazine, or N,N-dimethylethylenediamine, yields the corresponding Schiff base ligands. mdpi.com These tridentate N,N',N''-ligands can then be reacted with a range of metal salts, including those of cadmium(II), copper(II), nickel(II), and zinc(II), to form coordination complexes. mdpi.com

For instance, the reaction of 2-morpholino-N-[1-(2-pyridylethylidene]ethanamine with zinc(II) bromide results in a five-coordinate zinc complex where the metal center is bound to the three nitrogen atoms of the Schiff base and two bromide ions. mdpi.com The geometry of these complexes can vary, with examples of distorted square-pyramidal and trigonal bipyramidal structures being reported. researchgate.net The resulting metal complexes have been investigated for their potential biological activities. mdpi.comresearchgate.net

| Amine Reactant with 2-Acetylpyridine | Resulting Schiff Base Ligand | Metal Ion | Reference |

| 4-(2-aminoethyl)morpholine | 2-morpholino-N-(1-(pyridin-2-yl)ethylidene)ethanamine | Cd(II), Cu(II), Ni(II), Zn(II) | mdpi.com |

| 4-(2-aminoethyl)piperazine | 2-(piperazin-1-yl)-N-(1-(pyridin-2-yl)-ethylidene)ethanamine | Cd(II), Cu(II), Ni(II), Zn(II) | mdpi.com |

| N,N-dimethylethylenediamine | N1,N1-dimethyl-N2-(1-(pyridin-2-yl)ethylidene)ethane-1,2-diamine | Cd(II), Cu(II), Ni(II), Zn(II) | mdpi.com |

Palladium-Catalyzed Amination for Substituted Di(pyridin-2-yl)amine Ligands

Palladium-catalyzed amination, a cornerstone of modern organic synthesis, provides an efficient route to substituted di(pyridin-2-yl)amine ligands. This methodology has been successfully applied to synthesize N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines. mdpi.com The reaction involves the coupling of 2-bromo-5-(trifluoromethyl)pyridine (B156976) with various aromatic amines in the presence of a palladium catalyst system, such as Pd(dba)₂/BINAP. mdpi.com This approach offers a one-step synthesis to a range of ligands with good to high yields. mdpi.com

The flexibility of the Buchwald-Hartwig amination allows for the introduction of a wide variety of substituents on the amine, thereby tuning the electronic and steric properties of the resulting ligands. These fluorinated di(pyridin-2-yl)amine derivatives are of interest for their potential applications in the synthesis of metal complexes and supramolecular structures. mdpi.com The catalytic amination has also been effectively used with 2-pyridyl chlorides, bromides, and triflates as electrophiles. nih.gov

| Palladium Catalyst System | Reactants | Product Type | Reference |

| Pd(dba)₂/BINAP | 2-bromo-5-(trifluoromethyl)pyridine and aromatic amines | N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines | mdpi.com |

| Not specified | 2-Pyridyl chlorides, bromides, or triflates and di-tert-butyl hydrazodiformate | Protected pyridylhydrazine derivatives | nih.gov |

Multi-Step Synthetic Strategies

Conversion to Pyridine-Substituted 1,3-Oxazolidin-2-ones

A notable multi-step synthesis involves the conversion of this compound derivatives into more complex heterocyclic structures such as pyridine-substituted 1,3-oxazolidin-2-ones. While direct conversion from this compound is not explicitly detailed in the provided context, related syntheses highlight the utility of the oxazolidinone core. For instance, a multi-step sequence starting from 3-bromopyridin-2(1H)-one leads to a 1-(4-amino-2,6-dimethylphenyl)-3-(2-hydroxyethyl)pyridin-2(1H)-one intermediate. google.com This intermediate can then undergo ring closure to form an oxazolidinone ring. google.com This class of compounds, specifically pyridyl-phenyl-oxazolidinones bearing a triazole substituent, has been investigated for antibacterial activity. google.com

Synthesis of N-Substituted Pyridin-2-yl-ethylamines

The synthesis of N-substituted pyridin-2-yl-ethylamines can be achieved through stereospecific substitution reactions. Starting from an optically pure 1-(2-pyridinyl)ethyl methanesulfonate, reaction with various primary amines, including amino acid esters, yields the corresponding N-substituted (S)- or (R)-1-(2-pyridinyl)ethylamines with inversion of configuration. researchgate.net This method is also applicable to secondary cyclic amines, affording the substituted amines in excellent yields. researchgate.net

Another approach involves the catalytic amination of ketones. For example, the amination of p-fluorophenyl methyl ketone with an enantiomer of 1-(2-pyridyl)ethylamine using a single Fe atom catalyst produces the secondary amine N-1-(2-pyridyl)ethyl-N'-1-(p-fluorophenyl)ethylamine as a diastereomeric mixture. mdpi.com Additionally, several optically active thioureas have been prepared from (S)-1-(2-pyridyl)ethylamine by reacting it with achiral or optically active isothiocyanates, further expanding the library of N-substituted derivatives. mdpi.com

| Starting Material | Reagent | Product | Key Feature | Reference |

| (R)- or (S)-1-(2-pyridinyl)ethyl methanesulfonate | Primary or secondary amines | N-substituted (S)- or (R)-1-(2-pyridinyl)ethylamines | Inversion of configuration | researchgate.net |

| p-fluorophenyl methyl ketone and 1-(2-pyridyl)ethylamine | Fe catalyst | N-1-(2-pyridyl)ethyl-N'-1-(p-fluorophenyl)ethylamine | Catalytic amination | mdpi.com |

| (S)-1-(2-pyridyl)ethylamine | Achiral or optically active isothiocyanates | Chiral thioureas | Organocatalyst synthesis | mdpi.com |

Chiral Resolution and Enantiopurification Techniques

Classical Chiral Resolution Methods

Classical resolution, which relies on the physical separation of diastereomers, remains a widely used approach for obtaining enantiopure amines like 1-Pyridin-2-yl-ethylamine.

Diastereomeric Salt Formation with Chiral Acids (e.g., (+)-Tartaric Acid)

The reaction of a racemic amine with an enantiomerically pure chiral acid produces a pair of diastereomeric salts. libretexts.org These salts possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. libretexts.orggoogle.com

Application of Chiral Derivatizing Agents

Another classical strategy involves reacting the racemic mixture with a chiral derivatizing agent (CDA) to form a pair of covalent diastereomers. nih.gov These diastereomers can then be separated using standard purification techniques like chromatography or crystallization.

In 1977, a resolution of this compound was achieved using the chiral derivatizing agent lasalocid. rsc.org This method yielded the (R)-PEA enantiomer in a higher yield of 37% but with a significantly lower enantiomeric excess of 78%. rsc.org More recently, a strategy inspired by the work of Pedro et al. involved the condensation of racemic PEA with (1R)-(+)-camphor. rsc.org This reaction forms the diastereomeric imines, 1-(pyridin-2-yl)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)ethylamine (PIC), which are separable. rsc.org This conversion into diastereomers is a key step in a novel fractional crystallization method discussed in a later section. rsc.orgrsc.org

Crystallization-Based Resolution

Crystallization is a powerful technique for separating enantiomers, either by separating diastereomers or, in some cases, through the direct crystallization of a single enantiomer from a racemic mixture.

Fractional Crystallization Studies

Fractional crystallization is the most common method for separating diastereomeric salts or derivatives. google.com A notable and innovative study developed a new protocol for the chiral resolution of this compound via fractional crystallization. rsc.org The process involves two sequential conversions:

Racemic PEA is first converted into separable diastereomers, 1-(pyridin-2-yl)-N-((4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)ethylamine (PIC), through condensation with (1R)-(+)-camphor. rsc.org

This PIC mixture is then converted to a zinc complex, dichloro{(E)-1-(pyridin-2-yl)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)ethylamine}zinc (PIC-Zn). rsc.orgrsc.org

This sequential conversion allowed for the spontaneous separation of the two diastereomeric zinc complexes, dichloro{(1R,E)-1-(pyridin-2-yl)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)ethylamine}zinc (RE-PIC-Zn) and dichloro{(1S,E)-1-(pyridin-2-yl)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)ethylamine}zinc (SE-PIC-Zn), through fractional crystallization. rsc.orgresearchgate.net This method successfully yielded both enantiomers of PEA with high purity. rsc.org

| Enantiomer | Overall Yield | Enantiomeric Excess (ee) |

|---|---|---|

| (S)-PEA | 24.8% (for both) | 99% |

| (R)-PEA | 98% |

Spontaneous Chiral Resolution Mechanisms

Spontaneous chiral resolution occurs when enantiomers crystallize from a racemic solution as a physical mixture of separate enantiomerically pure crystals, known as a conglomerate. researchgate.net In the case of the this compound derivative PIC-Zn, a spontaneous separation of the diastereomers was observed during crystallization. rsc.orgresearchgate.net

The mechanism behind this efficient separation was investigated using Density Functional Theory (DFT) calculations to compare the cohesive energies (Ecoh) of the crystals. rsc.orgrsc.org The study found that the formation of diastereopure crystals (SE-PIC-Zn and RE-PIC-Zn) was energetically favored over the formation of a crystal containing a mixture of both diastereomers. rsc.orgresearchgate.net The cohesive energy for the diastereopure SE-PIC-Zn was -45.8 kcal/mol and for RE-PIC-Zn was -44.4 kcal/mol, while the energy for a virtual mixed crystal was significantly less favorable at -37.2 kcal/mol. rsc.org This energy preference drives the spontaneous segregation of the pure diastereomeric crystals, enabling their effective separation. rsc.orgresearchgate.net

Enzymatic and Catalytic Resolution Strategies

Enzymes and synthetic catalysts offer highly selective pathways for resolving racemic mixtures or for the asymmetric synthesis of a single enantiomer.

Research into the enzymatic resolution of this compound has explored several effective strategies. In 1997, Gotor et al. reported an enzyme-catalyzed enantioselective aminolysis that separated both (R)- and (S)-PEA at a 50% conversion rate, achieving moderately high ee values of 91% and 90%, respectively. rsc.org An improved version of this approach later achieved a 52% yield with 75% ee for (R)-PEA and a 41% yield with 99% ee for the corresponding (S)-enantiomer. rsc.org

Furthermore, an enzyme-catalyzed asymmetric synthesis starting from racemic 1-pyridylethylalcohol was developed, which afforded both enantiopure (R)- and (S)-PEA in yields greater than 96% and with an enantiomeric excess of approximately 99%. rsc.org

In the realm of non-enzymatic catalysis, enantiomerically pure (S)- and (R)-1-(pyridin-2-yl)ethylamine have been used as chiral building blocks to synthesize novel tridentate ligands. researchgate.net These ligands, when combined with Ru(PPh3)3Cl2, were tested as in situ catalysts for the enantioselective transfer hydrogenation of acetophenone (B1666503). researchgate.net The secondary amine ligand (S)-2,4-di-tert-butyl-6-(1-(pyridin-2-yl)ethylamino)methylphenol demonstrated the best performance, achieving nearly quantitative conversion and an enantiomeric excess of 47%. researchgate.net

| Method | Enantiomer | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| Enantioselective Aminolysis (Gotor et al., 1997) | (S)-PEA | ~50% conversion | 90% |

| (R)-PEA | 91% | ||

| Improved Enantioselective Aminolysis (McEachern et al.) | (S)-PEA | 41% | 99% |

| (R)-PEA | 52% | 75% | |

| Asymmetric Synthesis from 1-pyridylethylalcohol | (S)-PEA | >96% | ~99% |

| (R)-PEA |

Lipase-Catalyzed Processes

Enzymatic kinetic resolution (EKR) using lipases is a prominent and highly effective method for obtaining enantiomerically pure amines. Lipases, particularly Candida antarctica lipase (B570770) B (CAL-B), are widely recognized for their robustness and high stereoselectivity in the acylation of amines. mdpi.commdpi.com While pyridine-based primary amines can sometimes be challenging substrates for these enzymes, successful resolutions have been documented for closely related structures, demonstrating the viability of this approach. researchgate.net

The process typically involves the selective acylation of one enantiomer from the racemic mixture, leaving the other enantiomer unreacted. The choice of the acyl donor and the solvent system is crucial for achieving high enantioselectivity and conversion. unipd.it For instance, alkoxyacetates like ethyl methoxyacetate (B1198184) are known to be highly effective acylating agents in these resolutions. sci-hub.se

Research on the kinetic resolution of the isomeric (±)-1-(pyridin-3-yl)ethanamines using CAL-B in tetrahydrofuran (B95107) (THF) with ethyl methoxyacetate as the acyl donor showed excellent results. The reaction yielded the (R)-amide with an enantiomeric excess (ee) of over 99%, while the unreacted (S)-amine was recovered with an ee of 90-96%. sci-hub.se

Furthermore, studies on substituted derivatives of the target compound, such as (RS)-2-(1-aminoethyl)-3-chloro-5-bromopyridine, have shown that Candida antarctica lipase B can effectively catalyze its resolution. Using ethyl acetate (B1210297) as both the solvent and acyl donor, the (R)-isomer was preferentially acetylated, allowing the recovery of the unreacted (S)-amine with a high enantiomeric excess of 94% at 55% conversion. researchgate.net These findings highlight that lipases can be highly efficient for resolving pyridinylethylamine structures, provided the reaction conditions are carefully optimized.

Table 1: Lipase-Catalyzed Kinetic Resolution of Pyridinylethylamine Derivatives

Substrate Lipase Acyl Donor Solvent Result Reference (±)-1-(Pyridin-3-yl)ethanamine Candida antarctica Lipase B (CAL-B) Ethyl methoxyacetate THF (R)-Amide (>99% ee); (S)-Amine (90-96% ee) (RS)-2-(1-aminoethyl)-3-chloro-5-bromopyridine Candida antarctica Lipase B (CAL-B) Ethyl acetate Ethyl acetate (S)-Amine (94% ee at 55% conversion) researchgate.net

Enantioselective Catalysis in Resolution

Beyond enzymatic methods, non-enzymatic chiral catalysts offer an alternative pathway for the kinetic resolution of racemic amines. These methods often involve enantioselective acylation, where a chiral catalyst activates an achiral acylating agent to selectively react with one amine enantiomer. While direct reports on the non-enzymatic catalytic resolution of this compound are limited, established protocols for structurally similar primary amines demonstrate the potential of this strategy. rsc.orgacs.org

A significant challenge in the non-enzymatic acylation of amines is the competitive, non-selective background reaction between the amine and the acylating agent (e.g., acetic anhydride). rsc.org To overcome this, highly reactive and selective catalytic systems have been developed. One approach involves the use of stoichiometric planar-chiral reagents, such as N-acylated derivatives of 4-pyrrolidinopyridine (B150190) (PPY), which have successfully resolved amines like 1-phenylethylamine (B125046) with high stereoselectivity. rsc.org

Another powerful strategy is dynamic kinetic resolution (DKR), which combines the high selectivity of an enzyme (like a lipase) with a metal catalyst that simultaneously racemizes the slow-reacting enantiomer. organic-chemistry.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. Ruthenium-based complexes, such as Shvo's catalyst, and iridium complexes have proven effective as racemization catalysts for a variety of primary amines in DKR processes, working under mild conditions compatible with enzymatic acylation. organic-chemistry.orgresearchgate.net

Additionally, Brønsted acid-catalyzed kinetic resolutions have been developed for α-branched amines. This method utilizes the condensation reaction between the amine and a 1,3-diketone, guided by a chiral phosphoric acid, to furnish an enantioenriched enaminone and the recovered, unreacted amine. acs.org

Table 2: General Methods for Non-Enzymatic Catalytic Resolution of Primary Amines

Resolution Method Catalyst/Reagent Type Example Substrates Principle Reference Kinetic Resolution (Acylation) Planar-chiral PPY derivatives 1-Phenylethylamine Stoichiometric enantioselective acylation. mdpi.com Dynamic Kinetic Resolution (DKR) Lipase + Ru or Ir complex Aromatic and aliphatic primary amines Enzymatic acylation combined with in situ racemization of the unreacted amine. [3, 4] Kinetic Resolution (Condensation) Chiral Phosphoric Acid α-Branched aromatic and aliphatic amines Enantioselective formation of an enaminone from the amine and a 1,3-diketone. sci-hub.se

Coordination Chemistry and Catalytic Applications

Ligand Design and Metal Complexation

The design of ligands around the 1-Pyridin-2-yl-ethylamine scaffold is a key area of research, enabling the development of catalysts and materials with specific functions. Its chirality and coordinating groups are fundamental to its utility.

Chiral this compound is a significant and versatile building block for the synthesis of more complex chiral ligands. researchgate.netenamine.net Its enantiomerically pure forms, (S)- and (R)-1-(pyridin-2-yl)ethylamine, serve as foundational starting materials for a variety of ligand families. researchgate.net Chemists utilize this precursor to introduce a stereogenic center close to the metal coordination site, which is crucial for inducing asymmetry in catalytic reactions. enamine.net A modular approach is often used to synthesize libraries of chiral ligands, such as pyridyl alcohols and 2,2'-bipyridines, where the chirality originates from this amine. diva-portal.org This strategy allows for the systematic variation of steric and electronic properties to optimize catalyst performance. diva-portal.org The synthesis of novel tridentate ligands featuring nitrogen and oxygen donor sites frequently begins with enantiomerically pure 1-(pyridin-2-yl)ethylamine. researchgate.net

Ligands derived from this compound readily form stable complexes with a wide range of transition metals, including nickel (Ni), copper (Cu), iron (Fe), and lanthanum (La). proquest.comjscimedcentral.comresearchgate.net Pyridine (B92270) and its derivatives are widely used as ligands in coordination chemistry due to their ability to act as Lewis bases. jscimedcentral.comwikipedia.org The resulting complexes exhibit diverse coordination geometries, which are influenced by the metal ion, the specific ligand structure, and the reaction conditions.

For instance, copper(II) complexes with N,N'-bidentate ligands derived from N-(pyridin-2-ylmethyl)aniline can adopt mononuclear, dinuclear, or polynuclear structures. researchgate.net X-ray crystallography has revealed distorted square planar and distorted square pyramidal geometries around the Cu(II) center in such complexes. researchgate.net Similarly, chiral (pyridyl)imine Fe(II) complexes have been synthesized, showing a six-coordinate iron atom bound to three bidentate ligand units. proquest.com The table below summarizes the geometries of several representative metal complexes.

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

|---|---|---|---|

| Cu(II) | Mononuclear Pyridinylmethylamine Derivative | Distorted Square Planar | researchgate.net |

| Cu(II) | Polymeric/Dimeric Pyridinylmethylamine Derivative | Distorted Square Pyramidal | researchgate.net |

| Fe(II) | Tris[(pyridyl)imine] | Six-coordinate Cationic | proquest.com |

| La(III) | Bis[pyridinyl-triazol-acetate] | Twelve-coordinate (Distorted Icosahedron) | researchgate.net |

| Co(II) | Azido (B1232118) complex with 4-picoline | Slightly Distorted Octahedron | mdpi.com |

The incorporation of the this compound moiety into tridentate ligand frameworks has proven particularly effective for enantioselective catalysis. researchgate.net These ligands, often featuring a combination of nitrogen and oxygen donor atoms (N,N,O-type), create a well-defined chiral pocket around the metal center. researchgate.net Chiral pyridine-2,6-bisoxazolines (pybox) are a notable class of tridentate ligands that form effective complexes with various metals for asymmetric catalysis. nih.gov When coordinated to a metal like ruthenium, these tridentate systems can act as efficient in-situ catalysts for reactions such as the hydrogenation of ketones. researchgate.net The rigidity and specific geometry imposed by the tridentate coordination are critical for achieving high levels of stereocontrol. researchgate.net

Beyond the molecular level, metal complexes containing this compound-derived ligands can assemble into complex, higher-order structures. rsc.org This supramolecular organization is driven by non-covalent interactions such as hydrogen bonding, π-stacking between pyridine or other aromatic rings, and van der Waals forces. researchgate.netnih.gov For example, the uncoordinated pyrimidyl group in complexes of 1-(3-pyridyl)-2-(4′-pyrimidyl)ethene plays a crucial role in directing the assembly of mononuclear units into multidimensional architectures. researchgate.net In other cases, hydrogen bonds between coordinated amino groups and counter-anions or solvent molecules can assemble individual complex molecules into 1-D chains or even 3-D networks. nih.gov The investigation of these crystal structures provides valuable insights into how intermolecular forces dictate the solid-state packing of coordination compounds. researchgate.net

Applications in Asymmetric Catalysis

The primary application of chiral ligands derived from this compound is in the field of asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product preferentially.

A significant application of these chiral complexes is in the enantioselective transfer hydrogenation of prochiral ketones and imines. researchgate.netnih.gov This reaction, which typically uses isopropanol (B130326) or a formic acid/triethylamine mixture as the hydrogen source, is a powerful method for synthesizing chiral alcohols and amines. researchgate.net Ruthenium and iron complexes featuring ligands derived from this compound have been successfully employed as catalysts in these transformations. researchgate.netproquest.com

In a study involving the transfer hydrogenation of acetophenone (B1666503), a series of novel tridentate ligands synthesized from enantiomerically pure (S)- and (R)-1-(pyridin-2-yl)ethylamine were tested as in-situ catalysts with a ruthenium precursor. researchgate.net The performance of these catalysts varied depending on the specific ligand structure, highlighting the importance of ligand design. The secondary amine ligand (S)-2,4-di-tert-butyl-6-(1-(pyridin-2-yl)ethylamino)methylphenol achieved nearly complete conversion of acetophenone with a notable enantiomeric excess (ee). researchgate.net While Fe(II) complexes have also been evaluated, they have shown moderate catalytic activities with lower enantioselectivity in some cases. proquest.com

The table below presents results from the enantioselective transfer hydrogenation of acetophenone using a Ru-based catalyst system with different ligands derived from this compound. researchgate.net

| Ligand | Conversion (%) | Enantiomeric Excess (ee %) | Product Configuration |

|---|---|---|---|

| (S)-2,4-di-tert-butyl-6-((1-(pyridin-2-yl)ethylimino)methyl)phenol | 99 | 29 | S |

| (S)-2,4-di-tert-butyl-6-((1-(pyridin-2-yl)ethylamino)methyl)phenol | 99 | 47 | S |

| (R)-2,4-di-tert-butyl-6-((1-(pyridin-2-yl)ethylamino)methyl)phenol | 99 | 45 | R |

Asymmetric Aldol (B89426) Condensation

Thioureas derived from the (S)-enantiomer of this compound have been synthesized and evaluated as organocatalysts in asymmetric aldol condensations. mdpi.comresearchgate.net These studies highlight the potential of this amine as a chiral backbone for developing new catalysts. The research into these thiourea (B124793) derivatives is part of a broader effort to expand the library of chiral organocatalysts. mdpi.com The observed asymmetric induction in model reactions encourages further investigation into their use in other complex reactions. researchgate.net

Asymmetric Addition of Diethylzinc (B1219324) to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction for producing chiral secondary alcohols. wikipedia.orgmdpi.com Ligands derived from this compound have been successfully employed in this context. Specifically, optically active thioureas prepared from (S)-1-(2-pyridyl)ethylamine have been tested as organocatalysts for the addition of diethylzinc to benzaldehyde. mdpi.comresearchgate.net The development of diverse and effective chiral ligands is a key area of research for this transformation, with many successful catalysts being amino alcohols or diols. wikipedia.orgnih.gov The success of these catalysts often relies on the formation of a well-defined chiral environment around the metal center, which dictates the stereochemical outcome of the reaction.

Table 1: Performance of (S)-1-(2-pyridyl)ethylamine-derived Thiourea Catalysts in the Asymmetric Addition of Diethylzinc to Benzaldehyde Data synthesized from descriptive accounts in sources.

| Catalyst (Thiourea Derivative) | Substrate | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Derived from (S)-1-(2-pyridyl)ethylamine | Benzaldehyde | Moderate to High | Asymmetric induction observed |

Asymmetric Hydrophosphonylation of Aldimines

The synthesis of chiral α-amino phosphonates, which are important organophosphorus compounds, can be achieved through the asymmetric hydrophosphonylation of imines. pwr.edu.plnih.gov A bidentate N-coordinate aluminum complex, formed from an imine derived from (S)- or (R)-1-(2-pyridyl)ethylamine and 9-fluorenecarboxaldehyde, has been shown to be a highly effective catalyst for this reaction. mdpi.com This catalytic system demonstrates the utility of the this compound scaffold in constructing effective chiral Lewis acid catalysts for asymmetric synthesis. mdpi.com

Ethylene (B1197577) Oligomerization Studies with Nickel(II) Complexes

Nickel(II) complexes featuring iminopyridine ligands, which can be derived from amines like this compound, are highly effective catalysts for ethylene oligomerization. nih.govfrontiersin.org These catalytic systems, upon activation with co-catalysts such as ethylaluminum dichloride (Et₂AlCl), can exhibit extremely high activities, on the order of 10⁶–10⁷ g mol⁻¹ h⁻¹. nih.govfrontiersin.org The structure of the iminopyridine ligand, including the steric and electronic properties of the substituents, plays a crucial role in determining the catalyst's activity and the properties of the resulting oligomers, such as molecular weight and branching. mdpi.commdpi.com The mechanism generally involves coordination and insertion of ethylene molecules for chain propagation, followed by β-hydride elimination as the chain transfer step. mdpi.com

Table 2: Representative Activity of Iminopyridyl Ni(II) Complexes in Ethylene Oligomerization This table represents typical data for the class of catalysts to which this compound derivatives belong.

| Catalyst Type | Co-catalyst | Activity (g mol⁻¹ h⁻¹) | Product Characteristics |

|---|---|---|---|

| Iminopyridyl Ni(II) Complex | Et₂AlCl | Up to 13.86 × 10⁶ | Highly branched, low molecular weight oligomers |

Mechanistic Investigations in Catalysis

Understanding the underlying mechanisms of catalysis is essential for the rational design of more efficient and selective catalysts. For catalysts incorporating the this compound structure, key areas of investigation include the role of the pyridine nitrogen's basicity and the application of computational methods to model catalytic behavior.

Role of Pyridine Nitrogen Basicity in Organocatalysis

The basicity of the nitrogen atom in the pyridine ring is a critical factor in its catalytic function. Unlike aliphatic amines where the nitrogen lone pair is in an sp³ orbital, the lone pair on a pyridine nitrogen resides in an sp² hybridized orbital. quora.comlibretexts.org This increased s-character holds the electrons closer to the nucleus, making pyridine less basic than comparable aliphatic amines but available for protonation or coordination to a Lewis acid. quora.comlibretexts.orgmasterorganicchemistry.com In organocatalysis, this basicity allows the pyridine nitrogen to act as a proton shuttle or a Lewis base, activating substrates. For instance, in reactions catalyzed by thioureas derived from this compound, the pyridine nitrogen can engage in hydrogen bonding or other non-covalent interactions that contribute to the organization of the transition state, thereby influencing stereoselectivity. mdpi.com The ability of the pyridine nitrogen to coordinate with metal catalysts can also increase the polarity of nearby bonds, facilitating reactions like imine hydrolysis. mdpi.com

Density Functional Theory (DFT) Studies of Catalytic Behavior

Density Functional Theory (DFT) has become a powerful tool for elucidating reaction mechanisms and understanding the behavior of catalysts. DFT calculations can provide insights into the structures of intermediates and transition states, as well as the energetics of different reaction pathways. mdpi.com For catalysis involving pyridine-containing ligands, DFT studies have been used to investigate the crucial role of the pyridine moiety. For example, calculations have shown that the presence of a pyridine ring can lower the activation barrier for key steps in a catalytic cycle, such as the hydration of an imine, by stabilizing the transition state. mdpi.com In the context of ethylene polymerization with bis(imino)pyridyl metal complexes, DFT has been used to compare the reactivities of different active species and to study the energetics of chain propagation and chain transfer steps. mdpi.com These theoretical studies provide a molecular-level understanding that complements experimental findings and guides the development of new catalysts. mdpi.comnih.gov

Biological and Pharmaceutical Research Applications

Neurotransmitter Modulation and Receptor Interactions

The biological activity of 1-Pyridin-2-yl-ethylamine is significantly defined by its interaction with various components of the nervous system, particularly neurotransmitter receptors.

Histamine (B1213489) H1 Receptor Agonism

This compound, often referred to in literature as 2-Pyridylethylamine, is recognized as a selective agonist for the Histamine H1 (H1R) receptor. The H1 receptor is a G-protein-coupled receptor that mediates the effects of histamine throughout the body, including in smooth muscle, vascular endothelial cells, the heart, and the central nervous system.

Research using isolated guinea pig hearts has demonstrated the specific effects of this compound on cardiac function through H1 receptor activation. Studies show that it produces a marked prolongation of atrioventricular conduction, an effect described as a negative dromotropic effect. This action is characteristic of H1-receptor stimulation, in contrast to the positive inotropic (contractility) and chronotropic (heart rate) effects mediated by H2-receptors. The compound's potent effect on atrioventricular conduction, while having only a weak stimulatory effect on heart rate and contractility, substantiates the role of H1-receptors in mediating the negative dromotropic properties of histamine.

| Study Focus | Model | Key Finding |

| Cardiac Effects | Isolated guinea pig heart | Marked prolongation of atrioventricular conduction (negative dromotropic effect). |

| Cardiac Effects | Isolated guinea pig heart | Weak stimulation of cardiac rate and contractility. |

Influence on Neurotransmitter Systems

Beyond its direct action on histamine receptors, this compound has been shown to influence other neurotransmitter systems. Research on isolated guinea-pig atria, pre-incubated with radiolabeled noradrenaline, revealed that the compound can modulate noradrenergic signaling.

At concentrations of 10-100 μmol/l, this compound was found to increase both the resting and the stimulation-induced efflux of [3H]-noradrenaline. This indicates an influence on the release of the neurotransmitter noradrenaline from sympathetic nerves within the heart tissue. Interestingly, this particular effect was not blocked by the H1-receptor antagonist mepyramine, suggesting that the mechanism for inducing noradrenaline release may be independent of its H1-agonist activity. The pyridine (B92270) scaffold is a critical structural unit in many molecules designed to interact with various CNS targets, including dopamine (B1211576) and serotonin (B10506) receptors, though direct action of this compound on these specific systems is less characterized.

Drug Discovery and Development Initiatives

The chemical structure of this compound makes it a valuable building block in medicinal chemistry for creating more complex and targeted therapeutic agents.

Intermediate in Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of a wide array of pharmaceuticals, particularly those aimed at treating neurological disorders chemimpex.com. Its chiral variants are especially important as they form the structural backbone of many pharmacologically active molecules rsc.org.

A notable application is its use as a chiral directing group in complex organic synthesis. For instance, the (S)-enantiomer, (S)-1-pyridin-2-yl-ethylamine, is utilized in copper-mediated C–H activation to achieve site-selective hydroxylation of triterpenoids acs.org. This specific reaction is a critical step in the synthesis of Quillaic Acid, a key precursor to QS-21, a significant vaccine adjuvant acs.org. The compound has also been employed in the synthesis of potential lipase (B570770) inhibitors chemicalbook.com.

Development of Drugs for Neurological Disorders (e.g., Depression, Anxiety)

The pyridine-ethylamine scaffold is a foundational element in the development of drugs targeting the central nervous system. Researchers have utilized this compound to synthesize novel compounds with potential therapeutic effects for neurological conditions chemimpex.com.

Derivatives of this compound are crucial structural components of molecules under investigation for serious neurological diseases. For example, the related compound chiral 1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethan-1-amine is a key fragment of suvecaltamide, a modulator of T-type calcium channels developed for treating certain types of epilepsy and other neurological disorders rsc.org. This demonstrates how the core structure of this compound is elaborated upon to create highly specific and potent drug candidates.

Anticancer Agent Development

The pyridine nucleus is a well-established pharmacophore in the design of anticancer agents. While this compound itself is not typically evaluated as a primary anticancer agent, it serves as a crucial building block for creating more complex molecules with cytotoxic properties.

An example of this is the synthesis of novel bispidine derivatives for cancer therapy. Research has described the synthesis of 3-(3-methoxypropyl)-7-[2-(pyridin-2-yl)ethyl]-3,7-diazabicyclo[3.3.1]nonan-9-one, a compound that incorporates the 2-(pyridin-2-yl)ethyl moiety derived from this compound. This and related bispidine derivatives were evaluated for their biological activity, including their ability to induce cancer cell death and activate polyamine catabolism, a metabolic pathway that can produce cytotoxic substances and trigger apoptosis in tumor cells.

Antimicrobial Research

Recent research has focused on the synthesis and evaluation of novel derivatives of this compound, particularly pyridin-2-yl-carbamodithioates, for their potential as antibacterial agents. A series of these compounds (designated 4a-g) were synthesized by reacting triethylammonium (B8662869) N-(2-pyridyl)-dithiocarbamate with various N'-(chloroacetyl)arylhydrazides or 2-chloro-N'-(arylsulfonyl) acetohydrazides. The resulting pyridin-2-yl-carbamodithioate derivatives were then assessed for their in vitro antibacterial efficacy against a panel of Gram-positive and Gram-negative bacteria. researchgate.net

The investigation revealed that the synthesized compounds demonstrated notable activity, particularly against Gram-negative bacterial strains. With the exception of compound 4b, the tested derivatives exhibited significant antibacterial action against Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 62.50 µg/ml. Furthermore, compounds 4a and 4c showed considerable activity against Escherichia coli, recording a MIC value of 15.62 µg/ml. In contrast, most of the compounds were found to be inactive against the Gram-positive bacterium Staphylococcus aureus. The antibacterial activities of these derivatives were compared against the standard drug, ciprofloxacin. researchgate.net

To understand the mechanism of action, molecular docking studies were performed, targeting the E. coli MurD enzyme, which is crucial for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. The results from these computational studies indicated that the van der Waals energy term was the primary driving force for the binding of the pyridin-2-yl-carbamodithioate compounds into the catalytic pocket of the MurD enzyme. This suggests that the pyridin-2-yl-carbamodithioate scaffold is a promising structural base for the development of potent antibacterial agents. researchgate.net

The detailed antibacterial activity of the synthesized pyridin-2-yl-carbamodithioate derivatives is presented in the table below.

Table 1: In Vitro Antibacterial Activity (MIC in µg/ml) of Pyridin-2-yl-carbamodithioate Derivatives (4a-g)

| Compound | E. coli | P. aeruginosa | S. aureus |

|---|---|---|---|

| 4a | 15.62 | 31.25 | >125 |

| 4b | 62.50 | >125 | >125 |

| 4c | 15.62 | 31.25 | >125 |

| 4d | 31.25 | 62.50 | >125 |

| 4e | 31.25 | 31.25 | >125 |

| 4f | 62.50 | 62.50 | >125 |

| 4g | 31.25 | 31.25 | >125 |

| Ciprofloxacin (Standard) | 7.81 | 3.90 | 3.90 |

Data sourced from a study on novel Pyridin-2-yl-carbamodithioates. researchgate.net

While metal complexes of various pyridine derivatives and Schiff bases have been investigated for their potential as urease inhibitors, specific research findings on the urease inhibitory activities of metal complexes derived directly from this compound were not available in the conducted literature searches. The existing research primarily focuses on more complex ligands where a pyridine moiety is part of a larger molecular structure. Therefore, detailed research findings and data tables on the urease inhibitory activities of this compound complexes cannot be provided at this time.

Advanced Spectroscopic and Computational Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-Pyridin-2-yl-ethylamine, providing unambiguous information about its carbon-hydrogen framework. Both ¹H and ¹³C NMR spectra offer distinct insights into the molecule's connectivity and chemical environment.

In the ¹H NMR spectrum, the protons on the pyridine (B92270) ring appear in the aromatic region, typically between δ 7.0 and 8.6 ppm. The proton at the C6 position, adjacent to the nitrogen atom, is the most deshielded and appears furthest downfield. The ethylamine (B1201723) side chain gives rise to a characteristic quartet for the methine (CH) proton, due to coupling with the adjacent methyl protons, and a doublet for the methyl (CH₃) protons. The amine (NH₂) protons often appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum complements the proton data. The pyridine ring carbons resonate in the aromatic region (δ 120-160 ppm). The carbon atom C2, bonded to the ethylamine group, and C6, adjacent to the nitrogen, are typically the most downfield among the ring carbons. testbook.comchemicalbook.com The aliphatic carbons of the ethylamine side chain appear upfield, with distinct signals for the methine (CH) and methyl (CH₃) carbons. mdpi.com The specific chemical shifts are sensitive to the electronic environment, confirming the substitution pattern on the pyridine ring.

Interactive Table: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Nucleus | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyridine H-3 | ¹H | ~7.2 | Triplet | |

| Pyridine H-4 | ¹H | ~7.7 | Triplet of doublets | |

| Pyridine H-5 | ¹H | ~7.3 | Doublet | |

| Pyridine H-6 | ¹H | ~8.5 | Doublet | Adjacent to ring nitrogen, most downfield. |

| Methine (CH) | ¹H | ~4.1-4.6 | Quartet | Coupled to CH₃ protons. mdpi.com |

| Amine (NH₂) | ¹H | Variable (e.g., ~2.0) | Broad Singlet | Shift is solvent and concentration dependent. |

| Methyl (CH₃) | ¹H | ~1.4 | Doublet | Coupled to the CH proton. |

| Pyridine C2 | ¹³C | ~160 | Singlet | Carbon attached to the ethylamine side chain. |

| Pyridine C3 | ¹³C | ~122 | Singlet | |

| Pyridine C4 | ¹³C | ~136 | Singlet | testbook.com |

| Pyridine C5 | ¹³C | ~121 | Singlet | |

| Pyridine C6 | ¹³C | ~149 | Singlet | testbook.com |

| Methine (CH) | ¹³C | ~55-60 | Singlet | |

| Methyl (CH₃) | ¹³C | ~20-25 | Singlet |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which provides further structural confirmation. The compound has a molecular formula of C₇H₁₀N₂ and a molecular weight of approximately 122.17 g/mol . chemicalbook.com

Under electron impact (EI) ionization, the mass spectrum typically shows a distinct molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 122. As the molecule contains an even number of nitrogen atoms, its molecular ion peak appears at an even m/z value, consistent with the nitrogen rule.

The fragmentation of this compound is dominated by alpha-cleavage, a characteristic pathway for aliphatic amines. libretexts.orglibretexts.org This process involves the homolytic cleavage of the C-C bond adjacent to the nitrogen atom of the ethylamine group. The preferential loss of the methyl radical (•CH₃, mass = 15) results in the formation of a highly stable, resonance-delocalized cation at m/z 107. This fragment is often the base peak in the spectrum due to its stability.

Interactive Table: Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Formula | Notes |

| 122 | Molecular Ion | [C₇H₁₀N₂]⁺ | Represents the intact molecule. |

| 107 | [M - CH₃]⁺ | [C₆H₇N₂]⁺ | Base peak resulting from alpha-cleavage; loss of a methyl radical. libretexts.orgmiamioh.edu |

| 79 | Pyridinium ion | [C₅H₅N]⁺ | Fragmentation involving the loss of the ethylamine side chain. |

| 78 | Pyridine radical cation | [C₅H₄N]⁺ | Loss of a hydrogen from the pyridine fragment. |

UV-Visible Spectroscopy for Electronic Properties

UV-Visible spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The chromophore responsible for UV absorption in this molecule is the pyridine ring.

The UV-Vis spectrum is expected to display absorption bands characteristic of the pyridine moiety. These typically include an intense band in the range of 200-230 nm, attributed to a π→π* electronic transition within the aromatic system. ikm.org.my A second, less intense band, often observed between 270-300 nm, corresponds to an n→π* transition. ikm.org.my This transition involves the promotion of a non-bonding electron from the nitrogen atom's lone pair to an anti-bonding π* orbital of the pyridine ring. The exact positions (λmax) and intensities (molar absorptivity, ε) of these bands can be influenced by the solvent polarity and the presence of substituents on the ring.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound shows characteristic absorption bands that confirm its structure. The primary amine (NH₂) group is identified by a pair of medium-intensity N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. orgchemboulder.comlibretexts.org An N-H bending (scissoring) vibration for the primary amine typically appears around 1580-1650 cm⁻¹. orgchemboulder.com The C-N stretching vibration of the aliphatic amine is found in the 1020-1250 cm⁻¹ range. libretexts.org

The pyridine ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations appear as a series of bands in the 1400-1620 cm⁻¹ region. researchgate.net

Interactive Table: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3300 - 3500 | N-H Stretch | Primary Amine (NH₂) | Medium (two bands) |

| > 3000 | C-H Stretch | Aromatic (Pyridine) | Medium to Weak |

| 2850 - 2960 | C-H Stretch | Aliphatic (CH, CH₃) | Medium |

| 1580 - 1650 | N-H Bend (Scissoring) | Primary Amine (NH₂) | Medium to Strong |

| 1400 - 1620 | C=C and C=N Ring Stretch | Pyridine Ring | Medium to Strong |

| 1020 - 1250 | C-N Stretch | Aliphatic Amine | Medium to Weak |

| 665 - 910 | N-H Wag | Primary Amine (NH₂) | Broad, Strong |

X-ray Diffraction Analysis for Solid-State Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation.

While the specific crystal structure of the parent this compound is not extensively detailed in the literature, studies on its derivatives and metal complexes demonstrate the power of this technique. mdpi.comnih.gov For instance, the analysis of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline revealed its crystallization in the monoclinic system with the P21/c space group. mdpi.com Such analyses also elucidate intermolecular interactions, which are critical for understanding the crystal packing. In the solid state, this compound is expected to form hydrogen bonds via its primary amine group, acting as both a donor and an acceptor. These interactions, along with potential π-π stacking between pyridine rings, would govern its supramolecular architecture.

Computational Chemistry and Theoretical Studies

Computational methods, particularly those based on quantum chemistry, are invaluable for complementing experimental data and providing deeper insight into the properties of this compound.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and spectroscopic properties of molecules. nih.gov DFT calculations can be used to optimize the molecular geometry of this compound, predicting bond lengths and angles that can be compared with experimental X-ray diffraction data.

Furthermore, DFT is employed to predict various spectroscopic properties. researchgate.net Vibrational frequencies calculated via DFT can be correlated with experimental FT-IR spectra to aid in the assignment of absorption bands. Theoretical calculations of NMR chemical shifts can also be performed, which helps in assigning the signals observed in experimental ¹H and ¹³C NMR spectra.

DFT is also crucial for understanding the electronic properties of the molecule. nih.gov By calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can analyze the molecule's reactivity and predict its electronic transitions, which correspond to the absorptions seen in UV-Vis spectroscopy. nih.govrsc.org

Molecular Docking Studies in Biological Systems

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.tr It is a critical tool in structure-based drug design, helping to understand protein-ligand interactions and predict the binding affinity of molecules to a target protein's active site. dergipark.org.tramanote.com For derivatives of pyridine, including compounds structurally related to this compound, molecular docking studies have been instrumental in identifying potential therapeutic applications.

Research on various pyridine derivatives has demonstrated their potential as pharmacophores in developing treatments for a range of conditions, including cancer, microbial infections, and inflammation. derpharmachemica.comnih.gov For instance, studies on N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives have used molecular modeling to postulate their binding mode in the active site of the Kinase Insert Domain containing Receptor (KDR), a key regulator of angiogenesis, which is crucial in tumor progression. derpharmachemica.com Similarly, novel pyridine-based imine compounds have been synthesized and evaluated through docking studies against Dopamine (B1211576) D2 receptors, which are implicated in conditions like Parkinson's disease and schizophrenia. dergipark.org.tr

In the context of anticancer research, triphenylamine-linked pyridine analogues have been synthesized and subjected to molecular docking to evaluate their inhibitory effects. nih.gov Furthermore, specific derivatives have been investigated as inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), an important target in malignancies such as acute myelogenous leukemias and gliomas. nih.govresearchgate.net Computational studies on compounds like 1-(pyridin-2-yl amino)methyl napthalene-2-ol have also been performed to understand their interaction with biological targets. scilit.com These studies typically involve calculating the binding energy (often in kcal/mol) and analyzing the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. mdpi.com

The insights gained from these molecular docking studies are crucial for optimizing the structure of pyridine-based compounds to enhance their binding affinity and selectivity for specific biological targets, thereby guiding the development of new therapeutic agents.

Table 1: Examples of Molecular Docking Studies on Pyridine Derivatives

| Compound/Derivative Class | Biological Target | Key Findings/Purpose |

| N-[4-(Biphenyl)-1,3-thiazol-2-yl]-pyridin-2-amine | L-glutamine: D-fructose-6-phosphate amidotransferase | Investigation of antibacterial, antiproliferative, and anti-inflammatory properties. derpharmachemica.com |

| (E)-N-phenethyl-1-(pyridin-2-yl)methanimine | Dopamine D2 Receptor (6CM4) | Evaluation of binding energy to understand potential neuroleptic activity. dergipark.org.tr |

| 1-Arylpyridin-2(1H)-one series | Mutant Isocitrate Dehydrogenase 1 (mIDH1) | Optimization of inhibitors for cancer treatment. nih.govresearchgate.net |

| Triphenylamine-linked pyridone analogues | Anticancer targets | Synthesis and evaluation of anticancer activity against breast and lung cancer cell lines. nih.gov |

| 5,8-Quinolinedione-betulin hybrids | SARS-CoV-2 Main Protease (Mpro) & Papain-Like Protease (PLpro) | Examination of interactions to identify potential antiviral drug candidates. mdpi.com |

Cohesive Energy Calculations

Cohesive energy is the energy required to separate the constituent parts of a solid, such as atoms or molecules, into a gaseous state. csub.edu For molecular crystals, it represents the sum of all intermolecular forces holding the molecules together in the crystal lattice. researchgate.net Calculating the cohesive energy is fundamental to understanding the stability, sublimation enthalpy, and polymorphism of crystalline materials. researchgate.netresearchgate.net

The cohesive energy of molecular crystals is typically calculated using quantum chemical methods. researchgate.net A common approach involves:

Calculating the energy of the bulk crystal: This is often done using periodic boundary conditions with methods like Density Functional Theory (DFT) or periodic Møller–Plesset perturbation theory (MP2). arxiv.orgyoutube.com

Calculating the energy of an isolated molecule: The energy of a single molecule in the gas phase is calculated at the same level of theory. youtube.com

Determining the cohesive energy: The cohesive energy per molecule is the difference between the energy of the isolated molecule and the energy of the bulk system per molecule. youtube.com

A key theoretical concept related to cohesive energy is the Hildebrand solubility parameter (δ), which is the square root of the cohesive energy density (CED). wikipedia.orgresearchgate.net The CED is the cohesive energy per unit volume. wikipedia.org For pyridine, the Hildebrand parameter has been a subject of study, providing an indirect measure of its cohesive forces. wikipedia.orgresearchgate.net Computational approaches using conceptual DFT have been developed to calculate Hildebrand parameters, replacing cohesive energy densities with electrophilicity densities. researchgate.netchemrxiv.org

For accurate cohesive energy calculations of molecular crystals, advanced methods are often employed. For example, studies on the benzene (B151609) crystal have utilized integral-direct, density-fitted Hartree-Fock (HF) and MP2 theories to predict the cohesive energy with high accuracy, considering both the thermodynamic limit and the complete basis set limit. arxiv.org These high-level computational techniques could be applied to this compound to predict its solid-state properties and crystal stability.

Q & A

Q. What safety protocols should be followed when handling 1-Pyridin-2-yl-ethylamine in laboratory settings?

Methodological Answer:

Q. Which analytical techniques are essential for characterizing this compound’s structural and chemical properties?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure and purity via H and C NMR spectra .

- X-ray Crystallography : Resolve crystal structures using SHELX software for refinement and validation .

- Mass Spectrometry (MS) : Determine molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., amine and pyridine moieties) .

Q. How should researchers document synthetic procedures to ensure reproducibility?

Methodological Answer:

- Detailed Logs : Record reaction conditions (temperature, solvent, catalysts), purification methods (distillation, chromatography), and yield calculations .

- Peer-Reviewed References : Cite established protocols from primary literature, avoiding unreliable sources like vendor catalogs .

- Data Transparency : Include raw spectral data, crystallographic files (CIF), and statistical error margins in supplementary materials .

Advanced Research Questions

Q. How can experimental design address coordination chemistry studies of this compound with transition metals?

Methodological Answer:

- Spectroscopic Probes : Use UV-Vis and EPR to monitor ligand-metal charge-transfer transitions and spin states .

- Crystallographic Validation : Refine metal-ligand bond lengths and angles via SHELXL, ensuring data quality with R-factor analysis .

- Competitive Binding Assays : Compare stability constants with analogous ligands (e.g., bipyridine) using potentiometric titration .

Q. What methodologies resolve contradictions in spectroscopic or crystallographic data for derivatives of this compound?

Methodological Answer:

- Triangulation : Cross-validate results using complementary techniques (e.g., NMR for solution-state vs. XRD for solid-state structures) .

- Error Analysis : Calculate standard deviations in crystallographic parameters (e.g., thermal motion, occupancy) using SHELXL .

- Statistical Testing : Apply ANOVA or t-tests to compare experimental vs. computational (DFT) bond lengths .

Q. How can computational modeling predict the reactivity or electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry, calculate frontier orbitals (HOMO/LUMO), and simulate IR/NMR spectra using Gaussian or ORCA .

- Molecular Dynamics (MD) : Study solvation effects or ligand-protein interactions in biological systems .

- Docking Studies : Predict binding affinities with enzymatic targets (e.g., kinases) using AutoDock Vina .

Q. What criteria ensure rigorous peer review for studies involving this compound?

Methodological Answer:

- Reproducibility Checklists : Provide raw data, instrument calibration details, and step-by-step protocols .

- Critical Evaluation : Address limitations (e.g., solvent effects in reactivity studies) and propose follow-up experiments .

- Ethical Compliance : Declare conflicts of interest and adhere to safety guidelines in the manuscript’s "Author Declarations" section .

Retrosynthesis Analysis